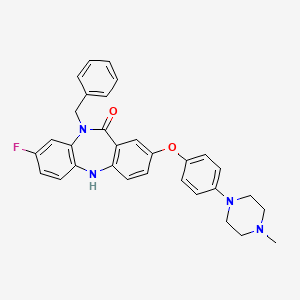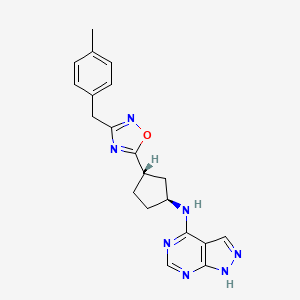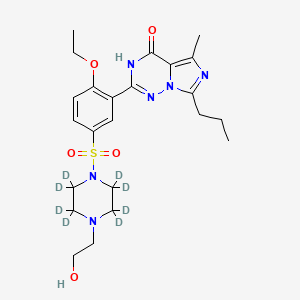
Hydroxy Vardenafil-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy Vardenafil-d8 is a deuterated derivative of Hydroxy Vardenafil, which is an isotopically labeled compound. It is primarily used in scientific research to track the metabolism and pharmacokinetics of Vardenafil in biological systems. This compound is a white solid with solubility properties that make it suitable for various analytical applications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Hydroxy-Vardenafil-d8 beinhaltet die Einarbeitung von Deuteriumatomen in die Molekülstruktur von Hydroxy-Vardenafil. Dies kann durch verschiedene Synthesewege erreicht werden, darunter:
Deuterium-Austauschreaktionen: Bei dieser Methode werden Wasserstoffatome durch Deuteriumatome in Gegenwart einer Deuteriumquelle wie Deuteriumoxid (D2O) oder deuterierten Lösungsmitteln ersetzt.
Deuterierte Reagenzien: Einsatz deuterierter Reagenzien im Syntheseprozess, um Deuteriumatome in das Zielmolekül einzubringen.
Industrielle Produktionsverfahren
Die industrielle Produktion von Hydroxy-Vardenafil-d8 umfasst typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Folgendes umfassen:
Katalytische Hydrierung: Verwendung von Deuteriumgas (D2) in Gegenwart eines Katalysators, um eine selektive Deuterierung zu erreichen.
Deuterium-Markierung: Einsatz deuteriummarkierter Ausgangsmaterialien und Zwischenprodukte, um das endgültige deuterierte Produkt zu erzeugen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Hydroxy-Vardenafil-d8 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen können funktionelle Gruppen durch andere Substituenten ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden üblicherweise verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nukleophile (NH3, OH-) werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann Oxidation zu Oxiden führen, während Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
Hydroxy-Vardenafil-d8 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Referenzstandard in der analytischen Chemie verwendet, um die Stabilität und den Abbau von Vardenafil zu untersuchen.
Biologie: In Stoffwechselstudien eingesetzt, um die Biotransformation von Vardenafil in biologischen Systemen zu verfolgen.
Medizin: In pharmakokinetischen Studien verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung (ADME) von Vardenafil zu verstehen.
Industrie: Anwendung bei der Entwicklung neuer pharmazeutischer Formulierungen und Qualitätskontrollverfahren.
Wirkmechanismus
Hydroxy-Vardenafil-d8 übt seine Wirkung aus, indem es das Enzym Phosphodiesterase Typ 5 (PDE5) hemmt. Diese Hemmung führt zu einem Anstieg des zyklischen Guanosinmonophosphats (cGMP), was zur Relaxation der glatten Muskelzellen und zu einem erhöhten Blutfluss führt. Die beteiligten molekularen Ziele umfassen das PDE5-Enzym und den cGMP-Signalweg .
Wirkmechanismus
Hydroxy Vardenafil-d8 exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets involved include the PDE5 enzyme and the cGMP signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Hydroxy-Vardenafil-d8 ist aufgrund seiner Deuterium-Markierung einzigartig, die in Forschungsanwendungen deutliche Vorteile bietet. Ähnliche Verbindungen sind:
Vardenafil: Die nicht-deuterierte Muttersubstanz, die zur Behandlung der erektilen Dysfunktion eingesetzt wird.
Sildenafil: Ein weiterer PDE5-Hemmer mit ähnlichen pharmakologischen Wirkungen.
Tadalafil: Ein PDE5-Hemmer mit einer längeren Wirkungsdauer im Vergleich zu Vardenafil.
Hydroxy-Vardenafil-d8 zeichnet sich durch seine Isotopen-Markierung aus, die eine präzise Verfolgung und Analyse in wissenschaftlichen Studien ermöglicht.
Eigenschaften
Molekularformel |
C23H32N6O5S |
|---|---|
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
2-[2-ethoxy-5-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C23H32N6O5S/c1-4-6-20-24-16(3)21-23(31)25-22(26-29(20)21)18-15-17(7-8-19(18)34-5-2)35(32,33)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,31)/i9D2,10D2,11D2,12D2 |
InChI-Schlüssel |
KZFHUILKKFVOMB-PMCMNDOISA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1CCO)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC)([2H])[2H])[2H] |
Kanonische SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


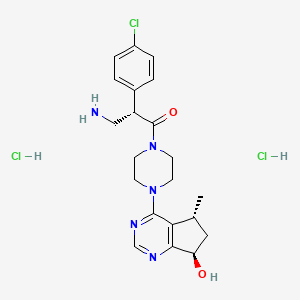
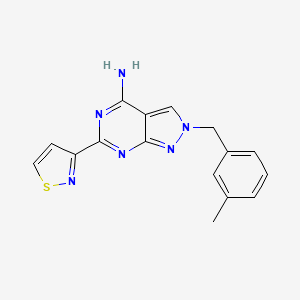
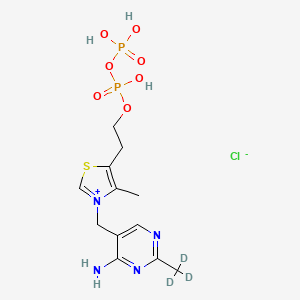
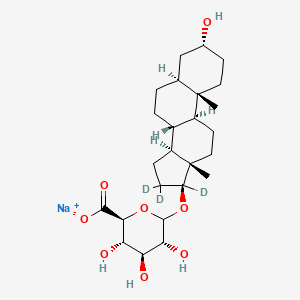
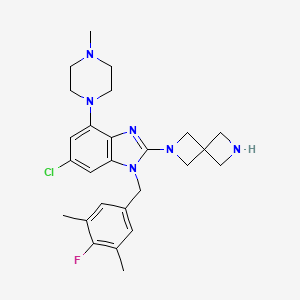
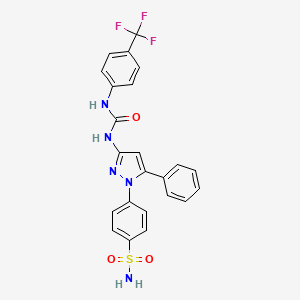

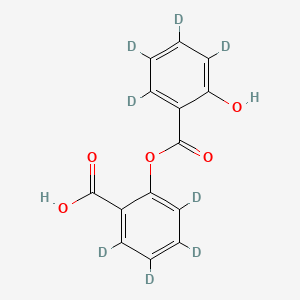

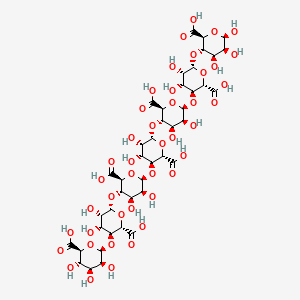
![(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12422555.png)
![N-[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]-4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B12422564.png)
